molecular formula C14H24Cl2N2 B11835972 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride CAS No. 1159823-77-4

2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride

Katalognummer: B11835972
CAS-Nummer: 1159823-77-4
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: JVRQYNCVAJWVIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2 and a molecular weight of 291.26 . This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride involves several steps. One common method includes the reaction of benzylamine with 3-chloropropylamine in the presence of a base to form the intermediate 2-benzyl-3-pyrrolidin-1-yl-propylamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl or pyrrolidine groups can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the type of reaction.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

1159823-77-4

Molekularformel

C14H24Cl2N2

Molekulargewicht

291.3 g/mol

IUPAC-Name

2-benzyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c15-11-14(12-16-8-4-5-9-16)10-13-6-2-1-3-7-13;;/h1-3,6-7,14H,4-5,8-12,15H2;2*1H

InChI-Schlüssel

JVRQYNCVAJWVIR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.